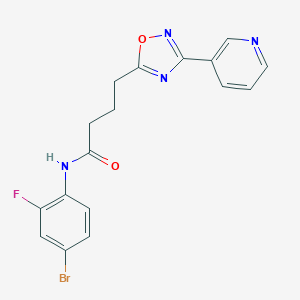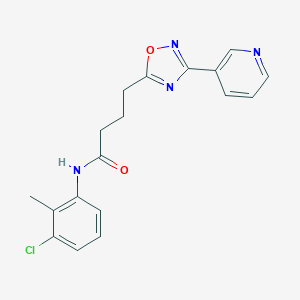![molecular formula C13H11BrN6O2 B277161 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to possess unique properties that make it a valuable tool for investigating various biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood. However, it is known to act as a potent and selective antagonist of certain receptors in the brain. This property makes it a valuable tool for investigating the function of these receptors in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide are diverse and depend on the specific research application. In studies related to inflammation and pain, this compound has been shown to reduce inflammation and alleviate pain symptoms. In cancer research, it has been used to inhibit the growth and proliferation of cancer cells. In neuroscience studies, it has been used to investigate the role of certain receptors in the brain and their potential as targets for drug therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is its potency and selectivity. This compound is highly effective at targeting specific receptors, which allows for more precise investigations into their function. However, one limitation of this compound is its cost. It is a relatively expensive compound, which can limit its use in some research applications.
Direcciones Futuras
There are many potential future directions for research involving 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is the development of new drug therapies that target the receptors it interacts with. Another potential direction is the investigation of its effects on other physiological processes, such as immune function or metabolism. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.
Conclusion:
In conclusion, 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide is a valuable tool for investigating various biochemical and physiological processes. Its potency and selectivity make it a valuable tool for investigating the function of specific receptors in the brain, as well as in studies related to inflammation, pain, and cancer. While there are some limitations to its use, there are many potential future directions for research involving this compound.
Métodos De Síntesis
The synthesis of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide involves the reaction of 4-bromobenzyl azide with 5-methylisoxazole-3-carboxylic acid followed by the addition of acetic anhydride. This process yields the final product as a white powder with a melting point of 207-209°C.
Aplicaciones Científicas De Investigación
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide has been used in various scientific research studies. One of the primary applications of this compound is in the field of neuroscience, where it has been used to investigate the role of certain receptors in the brain. It has also been used in studies related to inflammation and pain, as well as in cancer research.
Propiedades
Nombre del producto |
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide |
|---|---|
Fórmula molecular |
C13H11BrN6O2 |
Peso molecular |
363.17 g/mol |
Nombre IUPAC |
2-[5-(4-bromophenyl)tetrazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C13H11BrN6O2/c1-8-6-11(17-22-8)15-12(21)7-20-13(16-18-19-20)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,17,21) |
Clave InChI |
NNHJLBMCZDJOGO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=NN=N2)C3=CC=C(C=C3)Br |
SMILES canónico |
CC1=CC(=NO1)NC(=O)CN2C(=NN=N2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-bromophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277081.png)
![N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277082.png)
![N-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277083.png)
![N-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277084.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277089.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277090.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B277091.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1H-tetrazol-5-ylbutanamide](/img/structure/B277092.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277093.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)

